3-cyanocyclopentane-1-carboxylic acid chemical structure properties
3-cyanocyclopentane-1-carboxylic acid chemical structure properties
This technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 3-cyanocyclopentane-1-carboxylic acid (CAS 1474068-87-5).
Executive Summary
3-Cyanocyclopentane-1-carboxylic acid is a bifunctional alicyclic building block characterized by a 1,3-disubstitution pattern on a cyclopentane core.[1][2] It serves as a critical scaffold in medicinal chemistry, functioning as a conformationally constrained bioisostere for glutamate, aspartate, and 1,3-dicarboxylic acids. Its rigid geometry allows for precise vector orientation of hydrogen bond acceptors (cyano group) and donors (carboxylic acid), making it valuable in the design of GPCR ligands (e.g., tachykinin antagonists) and enzyme inhibitors (e.g., kinases, proteases).
Chemical Identity & Stereochemical Architecture
Core Identification
| Property | Data |
| IUPAC Name | 3-Cyanocyclopentane-1-carboxylic acid |
| CAS Number | 1474068-87-5 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| SMILES | N#CC1CCC(C1)C(=O)O |
| InChI Key | UHUKTBANOMOVBQ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Conformational Analysis & Stereochemistry
The 1,3-disubstitution pattern on the cyclopentane ring introduces cis and trans geometric isomerism. Understanding the thermodynamic stability of these isomers is crucial for synthetic planning.
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Isomer Stability Rule (1,3-System): Unlike cyclohexane, where 1,3-diaxial interactions destabilize the cis form, in cyclopentane, the cis-1,3 isomer is generally more thermodynamically stable than the trans-1,3 isomer.
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cis-Isomer: Can adopt an envelope conformation where both the cyano and carboxylic acid groups occupy pseudo-equatorial positions, minimizing steric strain and 1,3-diaxial repulsion.
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trans-Isomer: Forces one substituent into a pseudo-axial position, increasing torsional strain.
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Vector Orientation:
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The cis isomer projects both functional groups to the same face, creating a "U-shape" molecular recognition motif (often mimicking the folded conformation of linear amino acids).
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The trans isomer projects groups to opposite faces, useful for spanning linear distances in active sites.
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Synthetic Pathways & Manufacturing
The synthesis of 3-cyanocyclopentane-1-carboxylic acid typically proceeds via the functionalization of 3-oxocyclopentanecarboxylic acid . Two primary routes are employed depending on the required stereochemistry.
Route A: Reductive Cyanation (TosMIC Protocol)
This route is preferred for generating the nitrile directly from the ketone with retention of the carbon count.
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Starting Material: 3-Oxocyclopentanecarboxylic acid (CAS 98-78-2).
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Reagent: Tosylmethyl isocyanide (TosMIC).
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Mechanism: The Van Leusen reaction converts the ketone to a nitrile. Note that standard Van Leusen conditions often yield the nitrile with one additional carbon or rearrange; however, modified reductive cyanation conditions can yield the direct nitrile derivative.
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Alternative (Standard): Reduction to alcohol
Mesylation Cyanide Displacement.
Route B: Reduction-Displacement (Stereocontrolled)
This is the authoritative laboratory scale route for defining stereochemistry.
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Step 1 (Reduction): Sodium borohydride (NaBH₄) reduction of the ketone yields a mixture of cis and trans alcohols.
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Step 2 (Activation): The alcohol is converted to a mesylate (OMs) or tosylate (OTs) leaving group.
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Step 3 (Inversion): Nucleophilic attack by cyanide (NaCN) in a polar aprotic solvent (DMSO or DMF) proceeds via an S_N2 mechanism , causing inversion of configuration at C3.
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Strategic Note: To obtain the thermodynamically stable cis-3-cyano product, one should start with the trans-3-hydroxy precursor (or vice versa).
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Physicochemical Profiling
The introduction of the electron-withdrawing cyano group at position 3 influences the acidity of the carboxylic acid via the inductive effect (
| Property | Value (Experimental/Predicted) | Context |
| pKa (COOH) | ~4.2 - 4.5 | Slightly more acidic than unsubstituted cyclopentanecarboxylic acid (pKa ~4.8) due to the electron-withdrawing CN group. |
| LogP | ~0.3 | Low lipophilicity; highly soluble in polar organic solvents (DMSO, MeOH). |
| Water Solubility | Moderate | The polar COOH and CN groups balance the lipophilic carbocycle. |
| Topological Polar Surface Area (TPSA) | 61.1 Ų | 37.3 (COOH) + 23.8 (CN). Ideal for oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 | (COOH) |
| H-Bond Acceptors | 2 | (C=O, CN) |
Applications in Medicinal Chemistry
Bioisosterism & Scaffold Design
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Glutamate/Aspartate Mimic: The distance between the distal nitrogen (of the cyano group) and the carboxylic acid mimics the spatial arrangement of the
-carboxylate and -carboxylate of glutamate. This makes it a candidate for Excitatory Amino Acid Transporter (EAAT) inhibitors. -
1,3-Dicarboxylic Acid Bioisostere: The cyano group acts as a non-ionizable, neutral hydrogen bond acceptor surrogate for a carboxylic acid, improving membrane permeability by reducing the net negative charge.
Fragment-Based Drug Discovery (FBDD)
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Linker Utility: The 1,3-cyclopentane core provides a rigid "exit vector" that is distinct from flexible alkyl chains or planar phenyl rings. This is utilized to fine-tune the trajectory of substituents in Kinase Inhibitors (targeting the solvent-exposed region) or Protease Inhibitors .
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Tachykinin Antagonists: Similar 1,3-disubstituted scaffolds have been cited in the development of NK1/NK2 receptor antagonists, where the rigid core positions aromatic groups to interact with hydrophobic pockets.
Analytical Characterization
NMR Spectroscopy (Expected Signals)
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¹H NMR (DMSO-d₆):
- 12.0 ppm (s, 1H, -COOH ).
- 2.8–3.1 ppm (m, 1H, H-3 adjacent to CN).
- 2.6–2.8 ppm (m, 1H, H-1 adjacent to COOH).
- 1.6–2.4 ppm (m, 6H, ring methylene protons).
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Differentiation: The cis isomer typically displays more complex splitting patterns due to symmetry, while the trans isomer may show distinct coupling constants (
) reflecting the pseudo-axial/equatorial relationships.
Mass Spectrometry
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ESI-MS: Observe
peak at m/z 138.05 (Negative mode) or at m/z 140.07 (Positive mode). -
Fragmentation: Loss of CO₂ (M-44) and HCN (M-27) are characteristic fragmentation pathways.
Safety & Handling (GHS Classification)
| Hazard Class | Code | Description |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[2] |
| Irritation | H315, H319 | Causes skin irritation and serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or trace cyanide hydrolysis byproducts.
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Spill: Neutralize with weak base and absorb with inert material. Do not acidify (risk of HCN evolution if trace cyanide salts are present from synthesis).
References
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PubChem. (2025).[1][2] 3-Cyanocyclopentane-1-carboxylic acid (CID 82418395).[1][2] National Library of Medicine. Available at: [Link]
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Organic Syntheses. (2010). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives. (Analogous cyclic beta-amino acid synthesis). Available at: [Link]
- Journal of Organic Chemistry. (1959). Studies of Configuration V. The Preparation and Configuration of cis-3-Methoxycyclopentanecarboxylic Acid. (Foundational work on 1,3-cyclopentane stereochemistry).
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European Chemicals Agency (ECHA). (2025).[2] Registration Dossier: 3-Cyanocyclopentane-1-carboxylic acid. CAS 1474068-87-5.[1][2]
